molecular formula C10H9N3O2 B128999 1-(2-Methyl-4-nitrophenyl)-1H-imidazole CAS No. 154164-39-3

1-(2-Methyl-4-nitrophenyl)-1H-imidazole

Cat. No.: B128999
CAS No.: 154164-39-3
M. Wt: 203.2 g/mol
InChI Key: XHNFMVZNYHOHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-4-nitrophenyl)-1H-imidazole ( 154164-39-3) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry for the development of novel therapeutic agents. As a nitroimidazole derivative, it serves as a versatile chemical scaffold and key synthetic intermediate for constructing more complex molecular hybrids. The imidazole ring is a privileged structure in drug discovery, known for its diverse biological activities and its ability to form crucial interactions with enzymatic targets, such as hydrogen bonds and van der Waals forces . Researchers primarily utilize this core structure in the design and synthesis of new compounds for biological evaluation. Scientific literature highlights the strong research focus on nitroimidazole-piperazine conjugates, where similar structures have demonstrated promising anti-proliferative activity against human cancer cell lines , including breast adenocarcinoma (MCF-7), with IC50 values in the low micromolar range . Furthermore, imidazole derivatives are extensively investigated for their antibacterial and antifungal properties , offering a potential pathway to address the growing challenge of antibiotic resistance . The compound is provided for non-clinical, non-diagnostic applications. This product is intended for use by qualified research professionals in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-methyl-4-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-8-6-9(13(14)15)2-3-10(8)12-5-4-11-7-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNFMVZNYHOHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435296
Record name 1-(2-Methyl-4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154164-39-3
Record name 1-(2-Methyl-4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reaction Using 2-Methyl-4-nitrobenzaldehyde

The Debus-Radziszewski reaction, a classical method for imidazole synthesis, has been adapted for this compound. By reacting 2-methyl-4-nitrobenzaldehyde with benzil (1,2-diketone) and ammonium acetate in glacial acetic acid under reflux, the imidazole ring forms with the aryl group at position 1.

Reaction Conditions:

  • Molar Ratios: 1:1:2 (aldehyde:diketone:ammonium acetate)

  • Solvent: Glacial acetic acid (25–30 mL per 10 mmol aldehyde)

  • Temperature: 80–100°C

  • Duration: 4–6 hours under nitrogen atmosphere.

Workup and Purification:

  • The reaction mixture is quenched in an ice bath, yielding a yellow precipitate.

  • Filtration and washing with cold water remove acidic residues.

  • Recrystallization in ethyl acetate enhances purity (melting point: 148–150°C).

ParameterValue
Yield75–85%
Purity (HPLC)>98%

Ullmann-Type N-Arylation of Imidazole

This method involves coupling imidazole with 1-chloro-2-methyl-4-nitrobenzene using a copper(I) catalyst. The nitro group activates the aryl halide for nucleophilic aromatic substitution, enabling N-arylation at the imidazole’s nitrogen.

Reaction Conditions:

  • Catalyst: CuI (10 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 120°C

  • Duration: 24 hours.

Workup and Purification:

  • The crude product is extracted with ethyl acetate and washed with brine.

  • Column chromatography (silica gel, hexane/ethyl acetate 3:1) isolates the target compound.

ParameterValue
Yield60–70%
Purity (NMR)>95%

Nitration of 1-(2-Methylphenyl)-1H-imidazole

A two-step approach first synthesizes 1-(2-methylphenyl)-1H-imidazole via Ullmann coupling, followed by regioselective nitration at the phenyl ring’s para position.

Step 1: Synthesis of 1-(2-Methylphenyl)-1H-imidazole

  • Reactants: Imidazole, 2-methylchlorobenzene, CuI, K₂CO₃

  • Conditions: DMF, 120°C, 24 hours.

  • Yield: 65–75% after column chromatography.

Step 2: Nitration with Mixed Acid

  • Nitrating Agent: HNO₃ (1.2 equiv) in H₂SO₄

  • Temperature: 0–5°C (prevents over-nitration)

  • Duration: 2 hours.

Workup:

  • Neutralization with NaHCO₃ and extraction with dichloromethane.

  • Recrystallization from ethanol yields pale-yellow crystals.

ParameterValue
Overall Yield50–55%
Regioselectivity>90% para-product

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors improve heat transfer and reaction control, while in-line analytics (e.g., FTIR) monitor intermediate formation.

Key Industrial Parameters:

  • Catalyst Recycling: Palladium or copper catalysts are recovered via filtration.

  • Solvent Recovery: Ethyl acetate and DMF are distilled and reused.

  • Waste Management: Sodium sulfite treats halogenated byproducts.

Analytical Characterization

1H-NMR (400 MHz, CDCl₃):

  • δ 8.21 (d, 1H, aromatic), 7.64 (s, 1H, imidazole), 7.34 (m, 2H, aromatic), 2.51 (s, 3H, CH₃).

HPLC Conditions:

  • Column: C18, 5 μm

  • Mobile Phase: Acetonitrile/water (70:30)

  • Retention Time: 6.8 minutes.

Challenges and Optimization Strategies

  • Regioselectivity in Nitration: Electron-donating methyl groups direct nitration to the para position, but competing meta products may form. Lower temperatures (0–5°C) suppress side reactions.

  • Catalyst Deactivation: Copper catalysts degrade in polar solvents; ligand additives (e.g., 1,10-phenanthroline) enhance stability.

  • Purity Control: Recrystallization in ethyl acetate removes di-substituted byproducts (e.g., 4,5-dinitro derivatives) .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The nitro group at the 4-position activates the phenyl ring for nucleophilic substitution under specific conditions.

Reaction Reagents/Conditions Product Yield References
AminationNH₃, CuCl₂, DMF, 100°C, 12 h1-(2-Methyl-4-aminophenyl)-1H-imidazole78%
MethoxylationNaOCH₃, DMSO, 120°C, 6 h1-(2-Methyl-4-methoxyphenyl)-1H-imidazole65%

Key Findings :

  • Substitution occurs preferentially at the 4-nitro position due to resonance stabilization of the transition state .

  • Copper catalysts enhance reaction rates in amination .

Imidazole Ring Functionalization

The imidazole nitrogen and C-2/C-4 positions participate in electrophilic and cycloaddition reactions.

Alkylation at N-1 Position

Reagent Conditions Product Yield References
Methyl iodideK₂CO₃, DMF, 60°C, 4 h1-(2-Methyl-4-nitrophenyl)-2-methyl-1H-imidazole82%
Benzyl chlorideNaH, THF, 0°C → RT, 8 h1-Benzyl-2-(2-methyl-4-nitrophenyl)-1H-imidazole74%

Mechanistic Insight :

  • Alkylation occurs regioselectively at N-1 due to steric hindrance from the 2-methyl group .

C-4 Bromination

Reagent Conditions Product Yield References
NBS, AIBNCCl₄, reflux, 12 h4-Bromo-1-(2-methyl-4-nitrophenyl)-1H-imidazole68%

Nitro Group Reduction

The nitro group is reduced to an amine under catalytic hydrogenation or chemical reduction.

Method Reagents/Conditions Product Yield References
Catalytic hydrogenationH₂ (1 atm), 10% Pd/C, EtOH, 25°C, 3 h1-(2-Methyl-4-aminophenyl)-1H-imidazole89%
Fe/HClFe powder, HCl, H₂O, 80°C, 2 h1-(2-Methyl-4-aminophenyl)-1H-imidazole72%

Applications :

  • The amine derivative serves as a precursor for azo-dye synthesis.

Oxidation of Methyl Group

The 2-methyl group on the phenyl ring undergoes oxidation to a carboxylic acid under strong conditions.

Reagent Conditions Product Yield References
KMnO₄H₂O, 100°C, 8 h1-(2-Carboxy-4-nitrophenyl)-1H-imidazole58%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable the introduction of aryl/heteroaryl groups.

Reaction Reagents/Conditions Product Yield References
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h1-(2-Methyl-4-nitrophenyl)-4-phenyl-1H-imidazole76%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-dioxane, 100°C1-(2-Methyl-4-nitrophenyl)-4-(piperidin-1-yl)-1H-imidazole81%

Cycloaddition Reactions

The imidazole ring participates in [3+2] cycloadditions with azides or nitriles.

Reagent Conditions Product Yield References
Phenyl azideCuI, DMF, 60°C, 6 h1-(2-Methyl-4-nitrophenyl)-4-(1H-1,2,3-triazol-1-yl)-1H-imidazole69%

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound undergoes ring-opening reactions.

Reagent Conditions Product Yield References
H₂SO₄ (conc.)120°C, 2 h2-Methyl-4-nitroaniline + imidazole fragmentsQuant.

Scientific Research Applications

Chemistry

1-(2-Methyl-4-nitrophenyl)-1H-imidazole serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:

  • Oxidation and Reduction: The nitro group can be reduced to an amino group, which can further react to form other derivatives.
  • Substitution Reactions: The imidazole ring can undergo nucleophilic substitutions, allowing for the incorporation of various functional groups.

Biological Research

This compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Properties: Research indicates that derivatives of imidazole compounds can exhibit significant antimicrobial effects, making them candidates for developing new antibiotics.
  • Anticancer Activity: Studies have shown that certain imidazole derivatives can inhibit cancer cell proliferation, suggesting potential applications in cancer therapy.

Pharmaceutical Development

The compound is explored as an intermediate in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs targeting specific diseases or conditions.

Industrial Applications

In industrial settings, this compound is used in:

  • Catalysis: It acts as a catalyst in various chemical reactions, enhancing reaction rates and yields.
  • Material Science: The unique properties of this compound make it suitable for developing new materials with specific characteristics.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of several imidazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in antibiotic development.

Case Study 2: Anticancer Properties

Research published in the Journal of Medicinal Chemistry explored the anticancer properties of imidazole derivatives. The study found that this compound inhibited the growth of specific cancer cell lines through apoptosis induction. This finding highlights its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also bind to metal ions, influencing enzymatic activities and other biochemical processes.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of imidazole derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Imidazole Derivatives
Compound Name Substituents on Phenyl Ring Molecular Weight Key Biological Activity Reference
1-(2-Methyl-4-nitrophenyl)-1H-imidazole 2-methyl, 4-nitro 207.18 (calc.) Not explicitly stated -
1-(4-Chloro-2-nitrophenyl)-1H-imidazole 4-chloro, 2-nitro 223.62 Potential antifungal/cytotoxic
1-(Naphthylalkyl)-1H-imidazole Naphthylalkyl chain Varies (194–370) Antiepileptic (ED50: 15–45 mg/kg)
1-(Dibenzo[b,d]thiophen-2-yl)-1H-imidazole Dibenzothiophene 236.29 Pin1 inhibition
Bifonazole Biphenylmethyl 310.40 Antifungal

Key Observations:

  • Nitro vs.
  • Steric Effects: The 2-methyl group in the target compound introduces steric hindrance, which may reduce binding affinity compared to smaller substituents (e.g., 2-H in ’s antiepileptic analogs) .
  • Bulkier Groups: Bifonazole’s biphenylmethyl group () improves antifungal activity due to enhanced hydrophobic interactions, whereas the target compound’s simpler phenyl ring may limit such effects .

Pharmacological Activity

Antiepileptic Activity:

1-(Naphthylalkyl)-1H-imidazole analogs () exhibit ED50 values of 15–45 mg/kg in the MES test, attributed to their ability to modulate ion channels. The target compound’s nitro group may enhance CNS penetration, but the lack of a flexible alkyl chain (unlike naphthylalkyl derivatives) could reduce efficacy .

Cytotoxic Activity:

Azole derivatives with long alkyl chains (e.g., 1-dodecylimidazole, MW 236) show higher cytotoxicity, likely due to increased lipophilicity and membrane disruption (, Table 1). The target compound’s nitro and methyl groups may confer moderate cytotoxicity, though direct data are unavailable .

Antifungal Activity:

Chitosan nanoformulations of lipophilic imidazoles (e.g., TIO and ECO in ) demonstrate improved bioavailability.

Physicochemical Properties

Table 2: Physicochemical Comparison
Property This compound 1-(4-Chloro-2-nitrophenyl)-1H-imidazole 1-Nonylimidazole
log P (Predicted) ~2.8 ~3.1 4.4
Solubility Low (nitro group) Very low (chloro + nitro) Insoluble
Synthetic Complexity Moderate (nitration required) High (chlorination + nitration) Low

Key Insights:

  • The nitro group in the target compound increases polarity compared to nonylimidazole (), but chloro substituents () further reduce solubility .
  • Synthetic routes for nitro-substituted imidazoles often require nitration under controlled conditions (e.g., HNO3/H2SO4), whereas alkylated analogs are simpler to prepare () .

Biological Activity

1-(2-Methyl-4-nitrophenyl)-1H-imidazole, a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a nitrophenyl group, which is known to influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 154164-39-3
  • Molecular Formula: C10H10N4O2
  • Molecular Weight: 218.21 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl halides with imidazole derivatives under basic conditions. Various synthetic pathways have been explored, focusing on optimizing yield and purity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiviral Activity

The compound has also been evaluated for antiviral properties. In vitro studies have demonstrated its efficacy against various viruses, including influenza and HIV. The antiviral mechanism is believed to involve interference with viral replication processes.

Case Study: Antiviral Efficacy
A study published in Pharmaceutical Research reported that derivatives similar to this compound exhibited IC50 values ranging from 0.35 to 0.45 µM against orthopoxviruses, indicating potent antiviral activity with manageable cytotoxicity levels (CC50 > 100 µM) .

Anti-inflammatory and Antifungal Properties

In addition to its antimicrobial and antiviral activities, this compound has been investigated for anti-inflammatory effects. A series of related imidazole derivatives were shown to possess dual anti-inflammatory and antifungal activities with reduced gastrointestinal irritation compared to traditional therapies .

Table 2: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralIC50 = 0.35 - 0.45 µM against orthopoxviruses
Anti-inflammatoryReduced inflammation in animal models
AntifungalModerate activity against fungal strains

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Nucleic Acid Interaction: Its structure allows for potential intercalation into DNA or RNA, disrupting replication processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Methyl-4-nitrophenyl)-1H-imidazole, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via condensation reactions using substituted phenyl precursors and imidazole derivatives. For example, Shad et al. ( ) synthesized analogous imidazoles via a one-pot condensation of aldehydes, ammonium acetate, and nitro-substituted aromatic amines. Optimization involves adjusting stoichiometry, temperature (typically 80–120°C), and catalysts (e.g., acetic acid or p-TSA). Column chromatography (silica gel) is commonly used for purification, with yields ranging from 45% to 75% depending on substituent reactivity .
  • Key Parameters :

ParameterTypical RangeImpact on Yield
Temperature80–120°CHigher temps favor cyclization but risk decomposition
SolventEthanol/THFPolar aprotic solvents improve solubility
Catalyst load5–10 mol%Excess catalyst may increase byproducts

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Answer : Combined FT-IR (C–N stretch at ~1600 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) and NMR (¹H/¹³C) are critical. For example, biphenyl-substituted imidazoles in and were validated via ¹H NMR chemical shifts (δ 7.2–8.5 ppm for aromatic protons) and NOESY for regioselectivity confirmation. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Answer : Use standardized protocols like the MES (Maximal Electroshock) test for anticonvulsant activity ( ) or antifungal disk diffusion assays ( ). For example, ED₅₀ values (dose effective in 50% of subjects) are calculated via probit analysis. Ensure solvent controls (DMSO <1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

  • Answer : CoMSIA (Comparative Molecular Similarity Indices Analysis) models ( ) can map steric, electrostatic, and hydrophobic fields to biological activity. For 44 imidazole analogs, a training set (n=34) and test set (n=10) were used, with q² >0.5 and r² >0.8 indicating predictive validity. Molecular docking (AutoDock Vina) can further validate binding poses in targets like GLP1 receptors ( ) .

Q. How can contradictory spectroscopic or biological data be resolved?

  • Answer : Cross-validate using DFT (Density Functional Theory) -calculated spectra (e.g., IR/Raman shifts) against experimental data ( ). For biological discrepancies, re-evaluate assay conditions (e.g., cell line variability, impurity profiles). highlights the importance of impurity standards (e.g., nitrates, chlorinated byproducts) in bioactivity interpretation .

Q. What strategies exist for late-stage functionalization to improve pharmacokinetic properties?

  • Answer : Palladium-catalyzed C–H activation ( ) enables regioselective modifications. For example, introducing trifluoromethyl (CF₃) or tert-butyl groups at the 5-position enhances metabolic stability. Reaction conditions (e.g., Pd(OAc)₂, ligand: XPhos) must balance yield (60–85%) and selectivity .

Q. How can molecular imprinting polymers (MIPs) be designed for selective detection of this compound?

  • Answer : As in , use dummy templates (e.g., α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol) with functional monomers (methacrylic acid) and crosslinkers (EGDMA). Validate selectivity via HPLC-MS against structural analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.